molecular formula C13H18N2O3S B7645094 2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide

2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide

Cat. No. B7645094
M. Wt: 282.36 g/mol
InChI Key: FMGIGAKKENUOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide, also known as CPA, is a compound that has been extensively studied for its potential therapeutic applications. CPA belongs to the class of sulfonamide drugs and is known to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide is known to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in various tissues. This inhibition leads to a decrease in the production of pro-inflammatory mediators, resulting in the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for the study of 2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide. One area of research is the development of more potent analogs of this compound that may exhibit greater efficacy in the treatment of pain and inflammation-related disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with cyclopentylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-cyclopentyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c14-19(17,18)12-7-5-11(6-8-12)15-13(16)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGIGAKKENUOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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